molecular formula C20H17Cl3N2O2 B034995 Omoconazole CAS No. 105102-19-0

Omoconazole

Cat. No. B034995
M. Wt: 423.7 g/mol
InChI Key: JMFOSJNGKJCTMJ-ZHZULCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Omoconazole is an antifungal drug that belongs to the imidazole class of drugs. It is used for the treatment of various fungal infections, including those caused by dermatophytes, yeasts, and molds. Omoconazole is a broad-spectrum antifungal agent, which means that it can be used to treat a wide range of fungal infections.

Scientific Research Applications

Therapeutic Potential in Dermatophytosis and Other Superficial Mycoses

Omoconazole nitrate (OMZ) has shown significant therapeutic effects in treating dermatophytosis, a type of fungal infection. Studies have indicated its efficacy in improving local lesions and culture results, especially in guinea-pig models infected with Trichophyton mentagrophytes. Topical application of OMZ cream has demonstrated a dose-dependent effectiveness, with higher concentrations showing greater therapeutic potential. This suggests that OMZ could be clinically useful in treating patients with dermatophytosis and potentially other superficial mycoses (Itoyama, Uchida, & Yamaguchi, 1997).

Efficacy Against Experimental Tinea Pedis

In a study modeling experimental tinea pedis (athlete's foot) in guinea-pigs, OMZ exhibited excellent therapeutic efficacy. The results were superior compared to 1% bifonazole cream, indicating OMZ's potential usefulness in treating tinea pedis in humans (Itoyama, Uchida, Yamaguchi, & Fujita, 1997).

Broad Spectrum Antifungal Activities

OMZ has demonstrated a broad spectrum of antifungal activities against a wide range of medically important fungi, including yeasts like Malassezia, dimorphic fungi, non-pigmented hyphomycetes, and dermatophytes. In vitro studies showed that many of these fungi were more susceptible to OMZ than to bifonazole, the reference drug. This highlights OMZ's potential for broader clinical applications in fungal infections (Itoyama, Aoki, Hiratani, Uchida, & Yamaguchi, 1993).

Ultrastructural Alterations in Fungal Cells

Research on the effects of OMZ on the morphology and ultrastructure of Candida albicans yeast cells revealed significant alterations. Treatment with OMZ led to thickening of the cell wall and development of Golgi-like complex membranous structures in the cytoplasm. These findings confirm OMZ's strong antifungal activity at a cellular level (Nishiyama, Itoyama, & Yamaguchi, 1997).

Interaction with Keratin and Skin Retention

A study on the interaction between OMZ and keratin, a major protein in the stratum corneum, revealed that OMZ binds to keratin, impacting its retention capacity in skin. This property of OMZ may be an important factor in its effectiveness as a topical antifungal agent (Hashiguchi, Ryu, Itoyama, Uchida, & Yamaguchi, 1998).

properties

CAS RN

105102-19-0

Product Name

Omoconazole

Molecular Formula

C20H17Cl3N2O2

Molecular Weight

423.7 g/mol

IUPAC Name

1-[(Z)-1-[2-(4-chlorophenoxy)ethoxy]-1-(2,4-dichlorophenyl)prop-1-en-2-yl]imidazole

InChI

InChI=1S/C20H17Cl3N2O2/c1-14(25-9-8-24-13-25)20(18-7-4-16(22)12-19(18)23)27-11-10-26-17-5-2-15(21)3-6-17/h2-9,12-13H,10-11H2,1H3/b20-14-

InChI Key

JMFOSJNGKJCTMJ-ZHZULCJRSA-N

Isomeric SMILES

C/C(=C(\C1=C(C=C(C=C1)Cl)Cl)/OCCOC2=CC=C(C=C2)Cl)/N3C=CN=C3

SMILES

CC(=C(C1=C(C=C(C=C1)Cl)Cl)OCCOC2=CC=C(C=C2)Cl)N3C=CN=C3

Canonical SMILES

CC(=C(C1=C(C=C(C=C1)Cl)Cl)OCCOC2=CC=C(C=C2)Cl)N3C=CN=C3

Other CAS RN

74512-12-2

Related CAS

74299-76-6 (mononitrate)

synonyms

Afongan
CM 8282
CM-8282
Fongamil
Fongarex
omoconazole
omoconazole mononitrate
omoconazole nitrate

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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